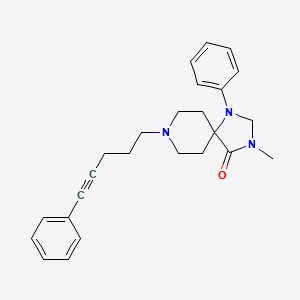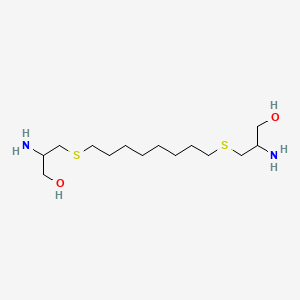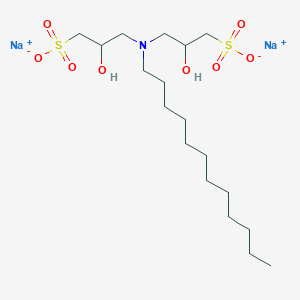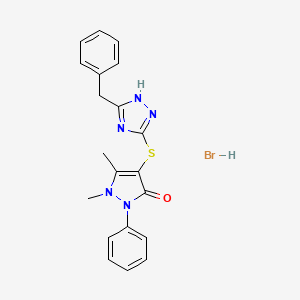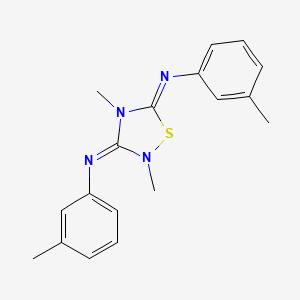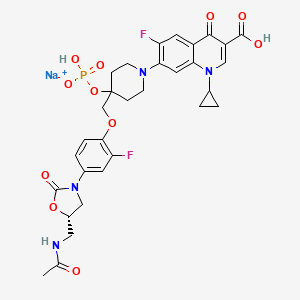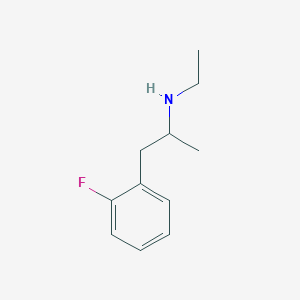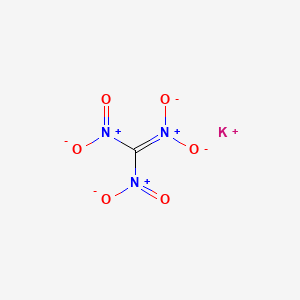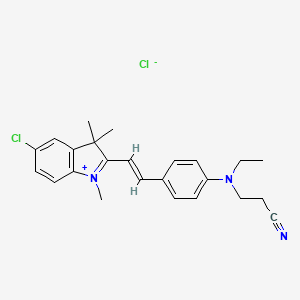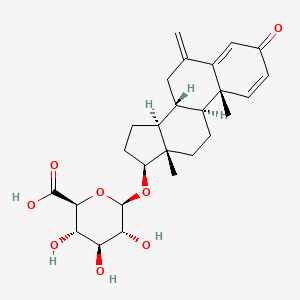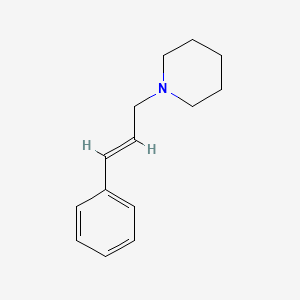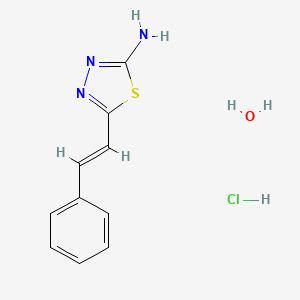
2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate typically involves the reaction of thiosemicarbazide with substituted carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate acylthiosemicarbazide, which cyclizes to form the thiadiazole ring. The styryl group is introduced through a subsequent reaction with a suitable styrene derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or thione derivatives.
Substitution: The amino and styryl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thione derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The biological activity of 2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The thiadiazole ring is known to interact with nucleic acids and proteins, leading to the modulation of gene expression and protein function. The styryl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-ethyl-1,3,4-thiadiazole
Uniqueness
2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate is unique due to the presence of the styryl group, which imparts additional biological activity and enhances its ability to interact with molecular targets. The combination of the thiadiazole ring and the styryl group makes this compound a versatile scaffold for the development of new drugs and materials.
Propriétés
Numéro CAS |
102367-69-1 |
|---|---|
Formule moléculaire |
C10H12ClN3OS |
Poids moléculaire |
257.74 g/mol |
Nom IUPAC |
5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C10H9N3S.ClH.H2O/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8;;/h1-7H,(H2,11,13);1H;1H2/b7-6+;; |
Clé InChI |
TYCJUVSTYLVNEX-KMXZHCNGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=NN=C(S2)N.O.Cl |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NN=C(S2)N.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


